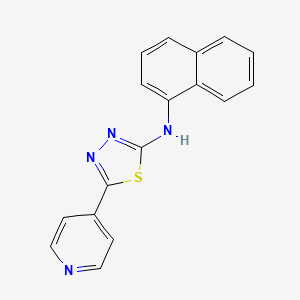
ML163
Vue d'ensemble
Description
ML163 is a small molecule compound known for its role as an agonist of alpha-synuclein. Alpha-synuclein is a protein implicated in various neurodegenerative diseases, including Parkinson’s disease. This compound has been studied for its potential therapeutic applications, particularly in the context of diagnostic agents .
Applications De Recherche Scientifique
ML163 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a probe to study the interactions and binding affinities of alpha-synuclein with other molecules.
Biology: In biological research, this compound helps in understanding the role of alpha-synuclein in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases associated with alpha-synuclein aggregation, such as Parkinson’s disease.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new diagnostic agents and therapeutic drugs
Mécanisme D'action
ML163 exerts its effects by acting as an agonist of alpha-synuclein. The mechanism involves binding to alpha-synuclein and modulating its activity. This interaction can influence various molecular pathways, including those involved in protein aggregation and cellular signaling. The precise molecular targets and pathways are still under investigation, but the compound’s ability to modulate alpha-synuclein activity makes it a valuable tool in research .
Méthodes De Préparation
The synthesis of ML163 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the heteroaromatic cyclic core through cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through substitution reactions.
Purification: The final compound is purified using techniques such as preparative liquid chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
ML163 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.
Comparaison Avec Des Composés Similaires
ML163 can be compared with other alpha-synuclein agonists and related compounds. Some similar compounds include:
PD015975: Another alpha-synuclein agonist with similar binding properties.
FNNACNWDEVQPDH: A compound with a similar core structure but different functional groups.
What sets this compound apart is its specific binding affinity and the unique functional groups that enhance its activity as an alpha-synuclein agonist. These properties make it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNACNWDEVQPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)
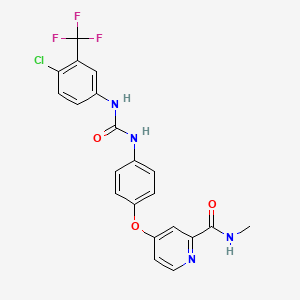

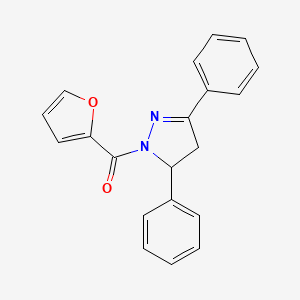

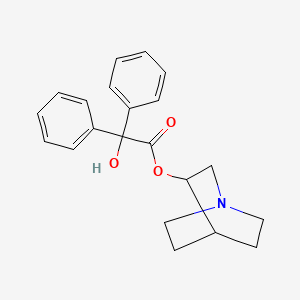

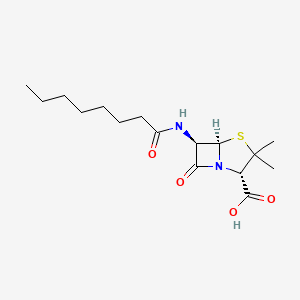
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
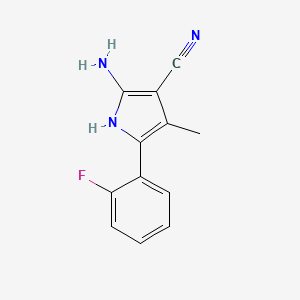
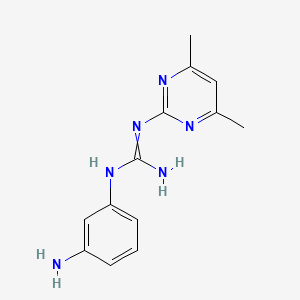
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)